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Introduction
Mitiperstat (AZD4831) is a potent, irreversible, mechanism-based inhibitor of myeloperoxidase

(MPO).[1][2][3] MPO is a heme-containing enzyme predominantly found in the azurophilic

granules of neutrophils and, to a lesser extent, in monocytes. Upon activation at sites of

inflammation, MPO is released and catalyzes the formation of potent reactive oxidants, such as

hypochlorous acid (HOCl). While crucial for host defense against pathogens, excessive MPO

activity is implicated in the pathophysiology of numerous inflammatory diseases, including

cardiovascular conditions. Mitiperstat acts as a substrate for MPO, leading to the formation of

a covalent bond with the heme moiety, thereby irreversibly inactivating the enzyme.[3][4] This

document provides detailed protocols for in vitro assays to characterize the inhibitory activity of

Mitiperstat against MPO.

Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of Mitiperstat against its primary

target, MPO, and a related peroxidase, TPO. A notable difference in potency is observed

between purified enzyme and cell-based assays.[1][2]
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Target Enzyme Assay Type IC50 Reference

Myeloperoxidase

(MPO)

Purified Enzyme

Assay
1.5 nM [2][5][6][7][8]

Thyroid Peroxidase

(TPO)

Purified Enzyme

Assay
0.69 µM [5][7]

Myeloperoxidase

(MPO)

Cell-Based Assay

(differentiated HL-60

cells)

~750 nM

(representative of a

~500-fold shift)

[1][2]
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Caption: MPO-mediated inflammatory pathway and the inhibitory action of Mitiperstat.
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Purified MPO Enzyme Inhibition Assay (Peroxidation
Activity)
This protocol is adapted from commercially available MPO inhibitor screening kits and

measures the peroxidase activity of purified human MPO. The assay is based on the MPO-

catalyzed oxidation of a substrate by hydrogen peroxide to produce a fluorescent product.

Materials:

Purified human MPO

MPO Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)

Mitiperstat (AZD4831) stock solution in DMSO

Peroxidation Substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)

Hydrogen Peroxide (H₂O₂)

96-well black, flat-bottom microplate

Fluorescence microplate reader

Workflow Diagram:
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Prepare Mitiperstat dilutions in Assay Buffer

Add Mitiperstat dilutions to 96-well plate

Incubate at room temperature

Add purified MPO enzyme to wells

Add Working Solution to initiate reaction

Prepare Peroxidation Working Solution
(Substrate + H₂O₂)

Measure fluorescence kinetically or at endpoint

Calculate % inhibition and IC50

Click to download full resolution via product page

Caption: Workflow for the purified MPO enzyme inhibition assay.

Procedure:

Reagent Preparation:

Prepare serial dilutions of Mitiperstat in MPO Assay Buffer from the DMSO stock. Ensure

the final DMSO concentration in the assay is ≤1%.

Dilute purified human MPO to the desired concentration (e.g., 250 ng/mL) in ice-cold MPO

Assay Buffer.
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Prepare the Peroxidation Working Solution immediately before use by mixing the

peroxidation substrate and H₂O₂ in MPO Assay Buffer according to the manufacturer's

instructions.

Assay Protocol:

To a 96-well plate, add 10 µL of the Mitiperstat serial dilutions. Include wells for "100%

activity" (assay buffer with DMSO) and "background" (assay buffer only).

Add 50 µL of the diluted MPO enzyme solution to all wells except the "background" wells.

Add 60 µL of assay buffer to the background wells.

Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

Initiate the reaction by adding 50 µL of the Peroxidation Working Solution to all wells.

Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm for resorufin product

from ADHP) in a kinetic mode for 5-20 minutes, or as a single endpoint reading after a

fixed time (e.g., 10 minutes).

Data Analysis:

Subtract the background fluorescence from all readings.

Determine the rate of reaction (for kinetic reads) or the final fluorescence value (for

endpoint reads).

Calculate the percent inhibition for each Mitiperstat concentration relative to the 100%

activity control.

Plot the percent inhibition against the logarithm of Mitiperstat concentration and fit the

data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based MPO Inhibition Assay
This protocol describes the measurement of MPO inhibition in differentiated, neutrophil-like HL-

60 cells. This assay provides a more physiologically relevant context by assessing inhibitor

potency against intracellular MPO.
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Materials:

HL-60 (human promyelocytic leukemia) cell line

Cell culture medium (e.g., RPMI-1640) with FBS and antibiotics

Dimethyl sulfoxide (DMSO) for cell differentiation

Mitiperstat (AZD4831)

Phorbol 12-myristate 13-acetate (PMA) or zymosan to stimulate MPO release

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

MPO activity detection reagents (as in the purified enzyme assay)

96-well cell culture plate

Centrifuge

Plate reader

Workflow Diagram:
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Differentiate HL-60 cells into
neutrophil-like cells with DMSO

Seed differentiated cells into a 96-well plate

Pre-treat cells with Mitiperstat dilutions

Stimulate MPO release with PMA or Zymosan

Centrifuge plate to pellet cells

Transfer supernatant to a new plate

Measure MPO activity in the supernatant
using peroxidation assay

Calculate % inhibition and IC50

Click to download full resolution via product page

Caption: Workflow for the cell-based MPO inhibition assay using HL-60 cells.

Procedure:
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Cell Culture and Differentiation:

Culture HL-60 cells according to standard protocols.

Induce differentiation into a neutrophil-like phenotype by culturing the cells in medium

containing ~1.3% DMSO for 5-7 days. Successful differentiation can be confirmed by

morphological changes and expression of neutrophil markers.

Assay Protocol:

Harvest the differentiated HL-60 cells, wash, and resuspend them in assay buffer at a

concentration of 1-2 x 10⁶ cells/mL.

Add 100 µL of the cell suspension to each well of a 96-well plate.

Add Mitiperstat at various concentrations to the wells and pre-incubate for 30-60 minutes

at 37°C.

Stimulate the cells to release MPO by adding a stimulating agent like PMA (e.g., 100 nM

final concentration).

Incubate for an additional 15-30 minutes at 37°C.

Pellet the cells by centrifuging the plate (e.g., 500 x g for 5 minutes).

Carefully transfer 50-100 µL of the supernatant, which contains the released MPO, to a

new 96-well black plate.

Measure the MPO activity in the supernatant using the same detection reagents and

procedure as described in the Purified MPO Enzyme Inhibition Assay (Protocol 1, steps 2-

3).

Irreversible Inhibition "Tight Binding" Assay
This assay is designed to confirm the irreversible nature of Mitiperstat's inhibition of MPO. The

principle is to pre-incubate the enzyme with the inhibitor, then remove the unbound inhibitor by

dilution or washing, and measure the remaining enzyme activity. For a truly irreversible

inhibitor, the inhibition will persist even after removal of the free compound.
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Materials:

All materials from the Purified MPO Enzyme Inhibition Assay

ELISA plate coated with anti-MPO antibody (for wash-based method) OR a larger volume of

assay buffer for dilution.

Workflow Diagram:

Pre-incubation

Removal of Unbound Inhibitor

Activity Measurement

Analysis

Incubate MPO with Mitiperstat
(or reversible inhibitor control)

Method 1: Rapid Dilution
Dilute the E-I complex significantly

Method 2: Plate Wash
Wash anti-MPO coated plate

Measure remaining MPO activity

Compare activity to controls.
Persistent inhibition indicates irreversibility.

Click to download full resolution via product page

Caption: General workflow for an irreversible inhibition "tight binding" assay.

Procedure (Rapid Dilution Method):

Pre-incubation:
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Prepare two sets of reactions. In concentrated solutions, incubate MPO with a high

concentration of Mitiperstat (e.g., 10x IC50) and, in parallel, with a known reversible MPO

inhibitor as a control. Also include a no-inhibitor control.

Allow the incubation to proceed for a set time (e.g., 30 minutes).

Dilution and Activity Measurement:

Rapidly dilute the enzyme-inhibitor mixtures 100-fold or more into pre-warmed assay

buffer containing the MPO substrate and H₂O₂. This dilution reduces the concentration of

free inhibitor to well below its IC50.

Immediately begin measuring MPO activity using a plate reader.

Data Analysis:

Compare the MPO activity in the diluted samples.

The sample with the reversible inhibitor should regain activity upon dilution, approaching

the level of the no-inhibitor control.

The sample with Mitiperstat should show sustained inhibition, with activity remaining

significantly lower than the control, confirming irreversible binding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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